molecular formula C16H12FNO2S B2599358 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid CAS No. 853902-04-2

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid

Cat. No.: B2599358
CAS No.: 853902-04-2
M. Wt: 301.34
InChI Key: HYRNGOMMJVNASV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a novel chemical entity designed for research into metabolic disorders. It is based on the 2,3-dihydro-1,5-benzothiazepine pharmacophore, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry. While the specific biological data for this carboxylic acid derivative is still emerging, the core benzothiazepine structure is established in scientific literature as a potent inhibitor of the α-glucosidase enzyme . This enzyme is a primary therapeutic target for type-2 diabetes management, as its inhibition delays carbohydrate digestion and glucose absorption, thereby helping to mitigate postprandial hyperglycemia . Researchers are particularly interested in this compound due to the documented in vitro and in vivo efficacy of structurally related benzothiazepine derivatives, which have demonstrated superior inhibitory activity (IC50 values in the low micromolar range) compared to the standard drug acarbose, and have shown significant antidiabetic effects in animal models without observed toxicity . The strategic incorporation of the carboxylic acid functional group at the 2-position is anticipated to modulate the compound's physicochemical properties and provide a versatile handle for further chemical conjugation or prodrug development, making it a valuable synthon for medicinal chemists. This product is intended for non-clinical research applications, including but not limited to, mechanism of action studies, structure-activity relationship (SAR) investigations, and as a building block for the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2S/c17-11-7-5-10(6-8-11)13-9-15(16(19)20)21-14-4-2-1-3-12(14)18-13/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRNGOMMJVNASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzothiazepine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as the corresponding amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylates or esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound is part of the benzothiazepine family, which is known for a wide range of biological activities. Notably, derivatives of benzothiazepines have demonstrated:

  • Anticancer Activity : Studies have shown that certain benzothiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown IC50 values lower than 2 µg/mL against human colon cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Effects : Research indicates that compounds within this class can act as effective antimicrobial agents. For example, derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard antibiotics .
  • CNS Activity : Benzothiazepines are also recognized for their effects on the central nervous system (CNS), exhibiting properties such as anxiolytic and antidepressant effects. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazepine scaffold can enhance these CNS activities .

Structure-Activity Relationship (SAR)

The SAR of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid reveals critical insights into how modifications can influence biological activity:

Substituent Position Effect on Activity
Para position on phenylEnhances anticancer activity
Meta position on phenylModulates CNS effects
Carboxylic acid groupIncreases solubility and bioavailability

These findings indicate that careful modification of the compound can lead to enhanced pharmacological profiles, making it a versatile candidate for drug development.

Anticancer Applications

A study published in the Journal of Medicinal Chemistry highlighted a series of benzothiazepine derivatives that demonstrated remarkable potency against several cancer cell lines. The most active compounds showed IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

Antimicrobial Studies

In a comparative study of antibacterial efficacy, certain derivatives of this compound exhibited zones of inhibition greater than those seen with ciprofloxacin against Staphylococcus aureus and Escherichia coli . This suggests potential for developing new antibiotics based on this scaffold.

CNS Activity Exploration

Research focused on the CNS effects of benzothiazepines has shown that modifications can lead to compounds with significant anxiolytic properties. A study evaluating various derivatives found that those with specific substitutions exhibited reduced anxiety-like behaviors in animal models .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazepine Derivatives

a. 4-(2,4-Dimethylphenyl/2,5-Diisopropylphenyl) Analogues
Compounds such as 8-substituted 4-(2,4-dimethylphenyl/2,5-diisopropylphenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acids share the benzothiazepine core and carboxylic acid group but differ in aryl substituents. These derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus, Enterobacter cloacae, and Candida albicans . However, bulkier substituents (e.g., diisopropylphenyl) may reduce solubility compared to the 4-fluorophenyl group in the target compound.

Compound Substituent Yield (%) Antimicrobial Activity
Target compound 4-Fluorophenyl 53–63 Not explicitly reported in evidence
4-(2,4-Dimethylphenyl) analogue 2,4-Dimethylphenyl 53–63 Moderate against Gram-positive bacteria
4-(2,5-Diisopropylphenyl) analogue 2,5-Diisopropylphenyl 53–63 Moderate against Gram-negative bacteria

b. Thiophene-Substituted Derivative The compound 2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine replaces the carboxylic acid with a thiophene group. This modification results in a higher synthesis yield (85%) due to the reactivity of thiophene derivatives .

Core Heterocycle Variations

a. Imidazo-Pyridine Derivatives
Compounds like 5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid (VI143) share the 4-fluorophenyl and carboxylic acid groups but feature an imidazo-pyridine core instead of benzothiazepine . The thioxo group in VI143 may enhance metabolic stability but reduce solubility compared to the sulfur atom in benzothiazepines.

Compound Core Structure Key Functional Groups Potential Advantages
Target compound Benzothiazepine Carboxylic acid, 4-fluorophenyl Enhanced hydrogen bonding
VI143 Imidazo-pyridine Thioxo, 4-fluorophenyl Improved metabolic stability

Structural Conformation and Bioactivity

In contrast, imidazo-pyridine derivatives lack this conformational flexibility, which may limit their binding versatility.

Pharmacological Implications

  • Calcium Channel Modulation: Benzothiazepines are known calcium channel blockers; the 4-fluorophenyl group may improve selectivity for vascular smooth muscle compared to non-fluorinated derivatives .

Biological Activity

4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzothiazepine class, which is known for its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound (C16H12FNO2S) features a seven-membered thiazepine ring fused with an aromatic system. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have indicated that benzothiazepine derivatives exhibit notable antimicrobial properties. Specifically, compounds derived from the benzothiazepine scaffold have been evaluated for their ability to inhibit various microbial strains. For instance, derivatives have shown promising results against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

2. Enzyme Inhibition

Benzothiazepines, including the target compound, have been studied for their inhibitory effects on several enzymes:

  • Tyrosinase Inhibition : A study highlighted that benzothiazepine derivatives were effective tyrosinase inhibitors with IC50 values ranging from 1.21 to 70.65 μM. The reference compound kojic acid had an IC50 of 16.69 μM, indicating that some derivatives outperformed it in terms of inhibitory potency .
  • α-Glucosidase Inhibition : Another study reported that certain benzothiazepine analogues exhibited strong α-glucosidase inhibitory activity with IC50 values between 2.62 and 10.11 μM, compared to acarbose (IC50 = 37.38 μM). The most active derivative demonstrated a competitive inhibition mechanism .

3. Antitumor Activity

The antitumor potential of benzothiazepines has been explored in various cancer cell lines. Compounds derived from this class have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The introduction of different substituents on the phenyl ring has been shown to significantly affect the compound's potency against various biological targets. For instance, methoxy groups at specific positions enhance inhibitory activity against tyrosinase .

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of benzothiazepine derivatives:

  • Study on Tyrosinase Inhibition : A series of synthesized benzothiazepines were tested for their ability to inhibit tyrosinase activity in vitro. The kinetic analysis revealed mixed-type inhibition characteristics for the most potent compounds .
  • Antidiabetic Activity Evaluation : In vivo studies demonstrated that certain derivatives could effectively lower blood glucose levels in diabetic models, showcasing their potential as antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-2,3-dihydro-1,5-benzothiazepine-2-carboxylic acid, and what key experimental parameters influence yield?

  • Methodological Answer : The synthesis typically involves reacting 2-aminothiophenol with β-aroylacrylic acids under acidic conditions. For example, refluxing 2-aminothiophenol with 4-(4-chlorophenyl)-4-oxo-2-butenoic acid in dry ethanol saturated with HCl gas can yield analogous derivatives. Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of reactants), solvent choice (ethanol), and post-reaction crystallization (e.g., methanol recrystallization). However, competing pathways may form 1,4-benzothiazin-3-ones instead of the desired seven-membered ring, necessitating rigorous purification .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer : X-ray diffraction is critical for resolving structural ambiguities. For instance, in related compounds, X-ray analysis revealed intermolecular N–H⋯O and C–H⋯O hydrogen bonds that stabilize the crystal lattice. Conformational analysis (e.g., torsion angles like O1–C8–C7–C9 = 8.3°) distinguishes between chair and twisted-boat conformations. Complementary techniques include 1^1H/13^13C NMR for verifying substituent positions and elemental analysis (e.g., C 60.47%, H 3.81%, N 4.41%) to confirm purity .

Q. What biological activities have been reported for 1,5-benzothiazepine derivatives, and how are these assays designed?

  • Methodological Answer : Derivatives such as 3-acetyl-1,5-benzothiazepines exhibit antifungal activity against Candida albicans. Assays involve broth microdilution methods to determine minimum inhibitory concentrations (MICs). Experimental controls include fluconazole as a positive control and solvent-only negative controls. Structural modifications (e.g., fluorophenyl groups) may enhance bioactivity by improving lipophilicity or target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding 1,5-benzothiazepine vs. 1,4-benzothiazinone formation in similar reactions?

  • Methodological Answer : Conflicting reports arise from subtle differences in reaction conditions. For example, Pant et al. (1989) proposed 1,5-benzothiazepine formation, while Kirchner et al. (1959) observed 1,4-benzothiazinones. To resolve this, replicate reactions under controlled conditions (e.g., HCl gas saturation, reflux duration) and use X-ray crystallography to unambiguously identify the product. Kinetic studies (e.g., monitoring intermediate formation via LC-MS) can clarify reaction pathways .

Q. What strategies optimize reaction conditions to favor seven-membered ring formation over alternative products?

  • Methodological Answer : Key strategies include:

  • Catalyst screening : AlCl3_3 catalysis in β-aroylacrylic acid preparation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Temperature control : Lower temperatures (<80°C) reduce side reactions.
  • Post-synthesis purification : Recrystallization from methanol or ethanol removes byproducts. Repeated trials and spectroscopic tracking are essential .

Q. How do computational methods aid in predicting the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (e.g., with fungal CYP51 enzymes) models binding interactions, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituents (e.g., fluorine at C4) with antifungal potency. Solvent-accessible surface area (SASA) analysis evaluates solubility .

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